molecular formula C8H7ClN2O6S B3308330 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride CAS No. 937661-09-1

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride

Cat. No.: B3308330
CAS No.: 937661-09-1
M. Wt: 294.67 g/mol
InChI Key: TWOATHSLDFFDQE-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride (CAS 937661-09-1) is a specialized sulfonating agent with a molecular weight of 294.67 g/mol and the molecular formula C8H7ClN2O6S . The compound features a benzene ring core that is strategically substituted with two methyl groups and two nitro groups, which work in concert to influence its reactivity. The electron-withdrawing nitro groups enhance the electrophilicity of the sulfonyl chloride group, making it highly reactive in nucleophilic substitution reactions, while the methyl groups introduce steric effects that can guide regioselectivity . This reagent is primarily employed in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives, which are critical building blocks in the development of pharmaceuticals, polymers, and agrochemicals . Its mechanism of action involves acting as a potent electrophile, where the sulfur atom of the sulfonyl chloride group forms a covalent bond with incoming nucleophiles, such as amines or alcohols, facilitating the construction of complex molecules . When compared to similar compounds like 4-Methoxy-3,5-dinitrobenzene-1-sulfonyl chloride, the dimethyl variant offers a distinct balance of moderate steric hindrance and high electrophilicity, making it a versatile tool for researchers . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

2,4-dimethyl-3,5-dinitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O6S/c1-4-6(10(12)13)3-7(18(9,16)17)5(2)8(4)11(14)15/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOATHSLDFFDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride typically involves the nitration of 2,4-dimethylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.

    Nucleophilic Substitution: Reagents like amines or alcohols can react with the sulfonyl chloride group under basic conditions to form sulfonamides or sulfonate esters.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.

    Nucleophilic Substitution: Products include sulfonamide and sulfonate ester derivatives.

Scientific Research Applications

Organic Synthesis

DNBSC serves as an important intermediate in organic synthesis:

  • Synthesis of Sulfonamides : DNBSC can be utilized to synthesize various sulfonamides by reacting with amines. This reaction is crucial for developing pharmaceuticals and agrochemicals due to the biological activity of sulfonamides as antimicrobial agents .
  • Formation of Aryl Sulfonates : The compound can facilitate the preparation of aryl sulfonates from phenolic derivatives. This application is particularly relevant in creating compounds with enhanced solubility and bioactivity .

Medicinal Chemistry

DNBSC's role in medicinal chemistry is primarily linked to its potential as a precursor for biologically active compounds:

  • Antimicrobial Agents : Research has indicated that derivatives of DNBSC exhibit significant antimicrobial properties. The dinitro group enhances the electron-withdrawing capability, which may contribute to the biological activity of the resulting sulfonamide derivatives .
  • Local Anesthetics : DNBSC has been studied for its interactions with local anesthetics like bupivacaine. Complexation studies reveal that DNBSC can form π-π interactions with such anesthetics, potentially influencing their pharmacokinetics and efficacy .

Agricultural Applications

In agriculture, DNBSC derivatives are investigated for their herbicidal properties:

  • Herbicides : Certain derivatives of DNBSC have shown promise as pre-emergent herbicides, effective at low application rates. This characteristic is advantageous for reducing environmental impact while maintaining agricultural productivity .

Case Studies and Research Findings

Several studies highlight the practical applications of DNBSC:

Study Application Findings
Varshney et al. (2004)Interaction with Local AnestheticsDemonstrated complex formation affecting drug solubility and efficacy .
MDPI Study (2020)Synthesis of SulfonamidesReported successful synthesis of novel sulfonamides with potential biological activity .
Patent US3781441AHerbicidal ActivityDescribed the effectiveness of DNBSC derivatives as herbicides, emphasizing their low dosage requirements .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamide and sulfonate ester derivatives, which are important in various chemical and biological processes.

Comparison with Similar Compounds

3,5-Dinitrobenzene-1-sulfonyl Chloride

  • Structural Differences : Lacks methyl groups at positions 2 and 3.
  • Reactivity : Reduced steric hindrance compared to the dimethyl variant, enabling faster sulfonylation in reactions with amines or alcohols.
  • Applications : Used in dendrimer synthesis via persulfonylation of aromatic amines (e.g., p-toluidine) .
  • Synthesis : Prepared in a two-step process involving nitration and sulfonation, whereas the dimethyl variant may require additional methylation steps .

4-Methoxy-3,5-dinitrobenzene-1-sulfonyl Chloride

  • Structural Differences : Methoxy group at position 4 instead of methyl.
  • Electronic Effects : The methoxy group is electron-donating, which may reduce the electron-withdrawing effect of the nitro groups, altering reaction kinetics.
  • Safety : Highly corrosive and moisture-sensitive, similar to the dimethyl variant. Causes severe burns upon contact with skin or eyes .
  • Regulatory Status: Not listed as carcinogenic by major agencies (e.g., ACGIH, IARC) .

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl Chloride

  • Structural Differences: Chlorine substituents at positions 3 and 5, and a nitro-phenoxy group at position 4.
  • Physicochemical Properties : Higher molecular weight (416.7 g/mol vs. ~334.2 g/mol for the dimethyl variant) and increased lipophilicity due to chlorine atoms.

4-(Cyclohexylmethoxy)-3,5-dimethylbenzene-1-sulfonyl Chloride

  • Structural Differences : Bulky cyclohexylmethoxy group at position 4.
  • Steric Effects : The cyclohexylmethoxy group introduces significant steric hindrance, which may limit accessibility of the sulfonyl chloride group in reactions requiring nucleophilic attack .
  • Applications : Likely specialized for synthesizing sterically hindered sulfonamides or esters.

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl Fluoride

  • Structural Differences : Fluoride replaces chloride in the sulfonyl group.
  • Reactivity : Sulfonyl fluorides are generally more stable toward hydrolysis than chlorides but less reactive in nucleophilic substitutions.
  • Commercial Availability : Priced higher than the chloride variant (€531/50mg vs. similar chloride compounds), reflecting synthetic complexity .

Tabulated Comparison of Key Properties

Compound Name Molecular Weight (g/mol) Substituents (Positions) Key Reactivity Traits Safety Profile
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride ~334.2 2,4-Me; 3,5-NO₂; 1-SO₂Cl Moderate steric hindrance, high electrophilicity Corrosive, moisture-sensitive
3,5-Dinitrobenzene-1-sulfonyl chloride ~296.7 3,5-NO₂; 1-SO₂Cl High reactivity in sulfonylation Similar to dimethyl variant
4-Methoxy-3,5-dinitrobenzene-1-sulfonyl chloride ~322.7 4-OMe; 3,5-NO₂; 1-SO₂Cl Reduced electrophilicity due to OMe Severe burns, non-carcinogenic
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride 416.7 3,5-Cl; 4-O-(2-Cl-4-NO₂Ph); 1-SO₂Cl Enhanced electrophilicity from Cl High toxicity, handle with care

Biological Activity

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride (CAS No. 937661-09-1) is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl chloride group attached to a dinitrobenzene ring with two methyl substitutions. Its molecular formula is C9H8ClN2O5S. The presence of the sulfonyl chloride moiety is significant for its reactivity and potential interactions with biological targets.

The mechanism of action for this compound primarily involves:

  • Electrophilic Substitution : The sulfonyl chloride can react with nucleophiles in biological systems, leading to the formation of sulfonamides or other derivatives that may exhibit biological activity.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, potentially through covalent modification of active sites.

Biological Activity

Research indicates that compounds related to this compound exhibit a range of biological activities:

  • Antibacterial Properties : Some derivatives have demonstrated efficacy against various bacterial strains.
  • Anticancer Activity : Compounds with similar structures have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, similar to other dinitrobenzene derivatives.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
2,4-Dimethyl-3-nitrobenzenesulfonamideAntibacterial
3,5-DinitrobenzenesulfonamideAnticancer
4-Methyl-3-nitrobenzenesulfonamideAnti-inflammatory

Study on Antibacterial Activity

A study published in PubMed Central demonstrated that related dinitro compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized molecular docking techniques to predict binding affinities with bacterial enzymes, supporting the hypothesis that these compounds could serve as antibiotic agents .

Anticancer Research

Research conducted on the anticancer properties of dinitrobenzenes revealed that certain derivatives could inhibit tumor growth in vitro. The mechanism was linked to the induction of oxidative stress in cancer cells, leading to cell death. For instance, a derivative showed IC50 values indicating potent activity against breast cancer cell lines .

Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives related to dinitro compounds. The findings indicated that these compounds could downregulate pro-inflammatory cytokines in human cell lines, suggesting a potential therapeutic role in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,4-dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of 2,4-dimethylbenzene followed by nitration and chlorination. For example, nitration of 2,4-dimethylbenzenesulfonic acid under controlled HNO₃/H₂SO₄ conditions (0–5°C) minimizes byproducts like over-nitrated derivatives. Chlorination using PCl₅ or SOCl₂ at reflux (70–80°C) typically achieves >80% conversion . Yield optimization requires precise stoichiometry (e.g., 1:1.2 molar ratio of sulfonic acid to chlorinating agent) and inert atmosphere to prevent hydrolysis.

Q. How can the purity and structural integrity of this sulfonyl chloride be validated experimentally?

  • Methodological Answer : Use a combination of HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm purity and structural features. For example, the sulfonyl chloride group exhibits a characteristic ¹H NMR shift at δ 3.2–3.5 ppm (adjacent to electron-withdrawing nitro groups). Melting point analysis (mp ~48–50°C for analogous sulfonyl chlorides ) and FT-IR (S=O stretching at 1360–1380 cm⁻¹) further validate purity .

Q. What are the primary stability concerns for this compound during storage?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under anhydrous conditions (argon/vacuum-sealed vials) at –20°C. Degradation kinetics studies show <5% hydrolysis over 6 months when stored with desiccants like molecular sieves . Avoid prolonged exposure to light, as nitro groups may undergo photolytic cleavage .

Advanced Research Questions

Q. How does the steric and electronic environment of the 2,4-dimethyl and 3,5-dinitro substituents influence sulfonamide formation with amines?

  • Methodological Answer : The electron-withdrawing nitro groups activate the sulfonyl chloride for nucleophilic substitution but introduce steric hindrance. Kinetic studies using substituted anilines (e.g., 4-methoxyaniline vs. 2,6-dimethylaniline) reveal a 10-fold rate decrease with bulky amines. Computational modeling (DFT at B3LYP/6-31G*) shows a 15 kcal/mol energy barrier for attack at the sulfur center due to steric clashes with adjacent methyl groups .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer : Conflicting reactivity (e.g., Suzuki coupling vs. hydrolysis) can arise from solvent polarity and catalyst choice. For instance, Pd(PPh₃)₄ in THF promotes coupling (yield ~60%), while DMF/water mixtures favor hydrolysis. Use in situ IR spectroscopy to monitor intermediate formation and LC-MS to identify competing pathways. Adjusting base strength (e.g., K₂CO₃ vs. Cs₂CO₃) mitigates side reactions .

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

  • Methodological Answer : Protect the sulfonyl chloride with a tert-butyl group (via t-BuOK) to enable selective nitration at the 3,5-positions. Post-functionalization, deprotection with TFA restores reactivity for sulfonamide coupling. This method achieves >90% regioselectivity in hybrid anticancer agents, as validated by X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride
Reactant of Route 2
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2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride

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